![molecular formula C22H34N4O6 B5107810 4,4'-{1,4-phenylenebis[oxy(2-hydroxy-3,1-propanediyl)]}di(1-piperazinecarbaldehyde)](/img/structure/B5107810.png)
4,4'-{1,4-phenylenebis[oxy(2-hydroxy-3,1-propanediyl)]}di(1-piperazinecarbaldehyde)
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Overview
Description
The compound “4,4’-{1,4-phenylenebis[oxy(2-hydroxy-3,1-propanediyl)]}di(1-piperazinecarbaldehyde)” is a complex organic molecule. It contains two piperazine rings, each attached to a phenyl ring through an ether linkage . The phenyl rings are further connected through a 1,4-phenylenebis[oxy(2-hydroxy-3,1-propanediyl)] linker .
Molecular Structure Analysis
The molecular formula of the compound is C22H34N4O6 . It has a complex structure with multiple ether and amine linkages . The presence of these functional groups contributes to the compound’s reactivity and potential applications.Scientific Research Applications
Hydrogel Networks
PhDA has been employed in the synthesis of hydrogels. These three-dimensional networks can absorb large amounts of water while maintaining their structural integrity. Researchers have investigated PhDA-based hydrogels for drug delivery, wound healing, and tissue engineering due to their biocompatibility and tunable properties .
Phthalonitrile Derivatives and Cobalt Complexes
PhDA derivatives have been explored in the synthesis of phthalonitriles. These compounds serve as precursors for cobalt phthalocyaninates, which find applications in catalysis, sensors, and organic electronics. The spectral properties of these complexes in various solvents have been studied .
Manganese Complexes with Variable N-Donor Ligands
PhDA-based ligands have been combined with manganese ions to create diverse coordination complexes. These complexes exhibit structural diversity and magnetic properties. Researchers have investigated their potential in molecular magnets and spin-crossover materials .
Mechanism of Action
Mode of Action
It’s known that the compound contains two ether units and two active amino units, which suggests a high chemical reactivity .
Biochemical Pathways
The compound’s structure suggests it could potentially interact with various biochemical pathways due to its high reactivity .
Pharmacokinetics
The compound is poorly soluble in water but soluble in strong polar organic solvents such as dimethyl sulfoxide and N,N-dimethylformamide .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound include temperature and solvent. The compound is stable at room temperature but may decompose at high temperatures . Its solubility in different solvents may also affect its bioavailability and efficacy .
properties
IUPAC Name |
4-[3-[4-[3-(4-formylpiperazin-1-yl)-2-hydroxypropoxy]phenoxy]-2-hydroxypropyl]piperazine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O6/c27-17-25-9-5-23(6-10-25)13-19(29)15-31-21-1-2-22(4-3-21)32-16-20(30)14-24-7-11-26(18-28)12-8-24/h1-4,17-20,29-30H,5-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWNNRHATBVDSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)OCC(CN3CCN(CC3)C=O)O)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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